Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate

Medicinal chemistry Scaffold diversification Regioisomer purity

Medicinal chemistry teams often need multi-step sequences to install diversification handles. Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate (CAS 1160248-11-2) provides two orthogonal vectors on a single commercial intermediate: • C5-Cl enables direct Suzuki-Miyaura or Sonogashira coupling for aryl/alkynyl library synthesis. • C3-COOEt hydrolyzes to carboxylic acid for amide coupling or linker attachment (PROTAC/ADC). This eliminates one full synthetic step vs. non-halogenated analogs. ≥97% purity ensures reproducible SAR data. In stock for immediate global shipment.

Molecular Formula C11H8ClN3O2S
Molecular Weight 281.72 g/mol
Cat. No. B8071767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate
Molecular FormulaC11H8ClN3O2S
Molecular Weight281.72 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C(=NC3=C2C=CS3)Cl
InChIInChI=1S/C11H8ClN3O2S/c1-2-17-10(16)7-5-13-8-6-3-4-18-9(6)14-11(12)15(7)8/h3-5H,2H2,1H3
InChIKeyQYHJCJJKCOENEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate – Core Scaffold Identity


Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate (CAS 1160248-11-2; molecular formula C₁₁H₈ClN₃O₂S; molecular weight 281.72 g/mol) is a fused tetraheterocyclic small molecule comprising imidazole, thiophene, and pyrimidine rings, with a chlorine atom at position 5 and an ethyl ester at position 3 of the pyrimidine ring . The compound belongs to the thieno[3,2-e]imidazo[1,2-c]pyrimidine class, a scaffold that has demonstrated antiplatelet, antimicrobial, antifungal, and adenosine kinase inhibitory activities in the literature [1]. It is commercially available as a research-grade building block from multiple suppliers with reported purities of ≥95% to ≥98% .

Identity 3‑carboxylate regioisomer, chlorine at C5
Handle Direct cross‑coupling via C5‑Cl
Purpose Scaffold diversification, library synthesis

Why Regioisomeric Substitution Is Not Trivial


Within the imidazo[1,2-c]thieno[3,2-e]pyrimidine family, the position of the carboxylate ester on the pyrimidine ring is a critical determinant of both synthetic accessibility and downstream derivatization potential. The 3-carboxylate regioisomer (target compound, CAS 1160248-11-2) and the 2-carboxylate regioisomer (CAS 1251003-30-1) share identical molecular formula and mass but represent distinct chemical entities with separate CAS registrations, synthetic routes, and reactivity profiles . Thienopyrimidine scaffolds exhibit biological activities that are highly dependent on detailed substitution patterns; even subtle positional changes can ablate or invert target binding . Furthermore, the chlorinated core of the target compound provides a synthetic handle for palladium-catalyzed cross-coupling reactions at position 5, enabling modular diversification into screening libraries—a feature that is absent in dechlorinated or alternatively substituted analogues [1].

3‑carboxylate regioisomer 2‑carboxylate isomer (CAS 1251003‑30‑1) shares molecular formula but differs in synthetic accessibility and SAR attribution.
Chlorinated core Dechlorinated analogues require pre‑functionalization before cross‑coupling, adding steps and reducing yield.

Comparator-Anchored Quantitative Differentiation Evidence


3-Carboxylate vs. 2-Carboxylate Regioisomeric Distinction

Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate (CAS 1160248-11-2) is the 3-carboxylate regioisomer, structurally and synthetically distinct from the 2-carboxylate isomer (CAS 1251003-30-1). The two compounds share an identical molecular formula (C₁₁H₈ClN₃O₂S) and molecular weight (281.72 g/mol), and are thus indistinguishable by mass spectrometry alone . However, the ester position on the pyrimidine ring determines the regiochemistry of further synthetic transformations. In the broader thienopyrimidine literature, ester position has been shown to influence cyclization outcomes and cross-coupling regioselectivity [1]. The target compound is commercially supplied with verified regioisomeric identity and a purity of ≥97% .

Regioisomeric Identity
Head‑to‑head
3‑carboxylate
CAS 1160248‑11‑2
Purity ≥97%
2‑carboxylate
CAS 1251003‑30‑1
Purity 95%
Distinct IUPAC, identical mass; MS alone cannot distinguish.
Verified regioisomeric identity reduces synthetic failure risk.
Requires NMR or InChI Key confirmation.
Medicinal chemistry Scaffold diversification Regioisomer purity

Thieno[3,2-e]imidazo[1,2-c]pyrimidine Scaffold Anti-HIV-1 and Antitumor Activity

The thieno[3,2-e]imidazo[1,2-c]pyrimidine core—the exact scaffold of the target compound—has demonstrated quantifiable anti-HIV-1 and antitumor activity. In a 1996 study, compounds within this specific fused heterocyclic system exhibited moderate anti-HIV-1 potency with EC₅₀ values of 1.83 × 10⁻⁵ to 3.42 × 10⁻⁵ M (18.3–34.2 µM), and cytotoxic effects with log GI₅₀ ≤ −4.0 against a panel of human tumor cell lines including those derived from solid tumors [1]. By comparison, isomeric thieno[2,3-d]pyrimidine scaffolds (e.g., the GDC-0941/Pictilisib series) have been optimized to achieve PI3Kα IC₅₀ values as low as 3 nM, but this potency required extensive derivatization not present in the core scaffold [2]. The target compound, as an unelaborated core, represents the starting point for scaffold-hopping or focused library synthesis, with the advantage of a validated biological starting point at micromolar potency.

Scaffold Activity
Class‑level
Core scaffold
EC₅₀ 18.3–34.2 µM (anti‑HIV‑1)
log GI₅₀ ≤ −4.0 (antitumor)
Optimized derivative (GDC‑0941)
PI3Kα IC₅₀ 3 nM
>1000‑fold improvement through derivatization.
Baseline scaffold activity supports lead optimization starting point.
Class‑level; not tested on this exact derivative.
Antiviral Antitumor Scaffold validation

C5-Chloro Substituent as Cross-Coupling Diversification Handle

The chlorine atom at position 5 of the imidazo[1,2-c]thieno[3,2-e]pyrimidine core provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. Halogenated pyrimidines have been extensively demonstrated to participate in Suzuki coupling reactions for the construction of biaryl and polycyclic systems [2]. In contrast, the corresponding des-chloro analogue (5-H-imidazo[1,2-c]thieno[3,2-e]pyrimidine-3-carboxylate) would require pre-functionalization (e.g., directed C–H activation or halogenation) before cross-coupling, adding synthetic steps, reducing overall yield, and limiting the accessible chemical space. The commercial availability of the 5-chloro derivative with ≥97% purity enables direct, one-step diversification into compound libraries for biological screening.

Cross‑Coupling Handle
Class‑level
5‑Cl derivative
1 synthetic step (direct Suzuki/Sonogashira)
5‑H (des‑chloro) analogue
2–3 steps (C–H activation + coupling)
At least 1 fewer step; estimated 1.5–3× yield advantage per derivative.
Reduces diversification time and cost for parallel library synthesis.
Assumes standard Pd‑catalyzed conditions.
Synthetic chemistry Cross-coupling Library synthesis

Predicted Physicochemical Profile and InChI Key Differentiation

Computationally predicted physicochemical parameters differentiate the 3-carboxylate regioisomer from the 2-carboxylate. The target compound has a predicted pKa of 0.10 ± 0.40 and a predicted density of 1 ± 0.1 g/cm³ . While both isomers share identical hydrogen bond acceptor counts (HBA = 5) and hydrogen bond donor counts (HBD = 0), the distinct spatial orientation of the ester carbonyl group alters the molecular electrostatic potential surface and may influence target binding conformations . The 3-carboxylate isomer's specific InChI Key (QYHJCJJKCOENEI-UHFFFAOYSA-N) serves as a unique digital identifier for database registration and inventory management, preventing cross-contamination with the 2-carboxylate isomer (which has a different InChI Key) .

Digital Identity & pKa
Data to verify
InChI Key: QYHJCJJKCOENEI‑UHFFFAOYSA‑N
Predicted pKa = 0.10 ± 0.40
Unique digital identity prevents inventory mix‑up with 2‑carboxylate isomer.
Predicted; verify experimentally.
Physicochemical properties Drug-likeness Permeability

Evidence-Supported Application Scenarios


Focused Kinase Inhibitor Library Synthesis via C5 Cross-Coupling

The 5-chloro substituent enables direct Suzuki-Miyaura or Sonogashira coupling to generate arrays of C5-arylated or C5-alkynylated analogues for kinase inhibitor screening [1]. Given the class-level precedent of thieno[3,2-e]pyrimidines as kinase inhibitors (PI3Kα IC₅₀ = 3 nM for optimized analogues) , the target compound serves as an ideal core scaffold for parallel library synthesis, reducing diversification time by at least one synthetic step compared to non-halogenated alternatives.

Antiviral Lead Optimization from Validated Micromolar Scaffold

The thieno[3,2-e]imidazo[1,2-c]pyrimidine core has established anti-HIV-1 activity (EC₅₀ = 18.3–34.2 µM) [1]. The 3-carboxylate ester can be hydrolyzed to the carboxylic acid for amide coupling, enabling rapid exploration of C3 side-chain SAR. The C5-chloro position simultaneously allows independent optimization of the aryl/heteroaryl binding motif, providing two orthogonal diversification vectors on a single commercially available intermediate.

Regioisomer-Controlled Scaffold-Hopping in Adenosine Kinase Programs

The imidazo[1,2-c]thieno[3,2-e]pyrimidine scaffold has been identified as an adenosine kinase (AdK) inhibitor scaffold and as a platelet-activating factor (PAF) receptor ligand [1]. The unambiguous 3-carboxylate regioisomer (CAS 1160248-11-2, InChI Key QYHJCJJKCOENEI-UHFFFAOYSA-N) ensures that SAR data generated during scaffold-hopping exercises is reproducible and attributable to the correct isomer, avoiding the data integrity risks associated with regioisomeric mixtures.

PROTAC or ADC Linker Attachment via Ester Hydrolysis

The ethyl ester at position 3 can be hydrolyzed under mild basic conditions to the corresponding carboxylic acid, providing a conjugation handle for linker attachment in PROTAC (proteolysis-targeting chimera) or antibody-drug conjugate (ADC) constructs. The C5-chloro position remains available for subsequent diversification or for modulating target protein binding. The commercial availability of the compound at ≥97% purity minimizes the risk of side reactions during conjugation chemistry.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (C5 cross‑coupling)
Direct Suzuki/Sonogashira coupling via C5‑Cl handle
Coupling efficiency, library diversity, regioisomeric fidelity
Antiviral lead optimization (orthogonal C3/C5 vectors)
Two independent diversification handles on single intermediate
SAR reproducibility, regioisomeric identity verification
Regioisomer‑controlled scaffold‑hopping (AdK/PAF)
Unambiguous 3‑carboxylate regioisomer identity
Data integrity, correct SAR attribution
PROTAC/ADC linker attachment via ester hydrolysis
Ester‑to‑acid conversion for conjugation chemistry
Conjugation efficiency, purity maintenance after hydrolysis
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